2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide” is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities .
Synthesis Analysis
The synthesis of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of the compound involves a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The dihedral angle between the planes of the chlorophenyl and thiadiazole groups is 32.93 (16)° .Chemical Reactions Analysis
The compound shows in-vitro antiproliferative activity against some human cancer cell lines . The chemical shifts of the protons of hydroxyl groups and carbon atoms of the 1,3,4-thiadiazole ring are the decisive descriptors of inhibition interactions of the compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.22 g/mol . Its IR (KBr) values are 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 . The 1H NMR (DMSO-d6, 500 MHz) δ (ppm) values are 10.11 (s, 1H, NH), 7.30 (s, 2H, NH2), 7.26 (d, J = 8.7 Hz, 1H, H2), among others .Scientific Research Applications
Urease Inhibitor
This compound has been evaluated for its urease inhibitor activities . Urease is a critical enzyme for the survival of certain bacteria, including Helicobacter pylori, which causes gastrointestinal infection. Inhibiting urease can be an effective way to treat infections caused by this bacterium .
Cytotoxic Effects
Compounds with a similar structure have been evaluated for their cytotoxic effects on various cell lines, including leukemia and cervical carcinoma cell lines .
Preparation of Thiadiazoleacetate Crystals
This compound could potentially be used in the preparation of thiadiazoleacetate crystals , which are materials for cephalosporins .
Synthesis of Novel Derivatives
This compound can be used as a starting material for the synthesis of novel derivatives . These derivatives can then be evaluated for various biological activities, potentially leading to the discovery of new drugs .
Mechanism of Action
Target of Action
The primary target of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a biochemical pathway that produces ammonia and carbon dioxide from urea . This enzyme is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .
Result of Action
The inhibition of the urease enzyme by the compound results in a decrease in the production of ammonia and carbon dioxide from urea . This can lead to a decrease in the pH of the environment, which can inhibit the growth and survival of certain bacteria, such as Helicobacter pylori .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s efficacy, as the urease enzyme is most active in alkaline conditions . Additionally, the stability of the compound can be affected by factors such as temperature and light exposure.
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS2/c8-6-10-11-7(14-6)13-3-5(12)9-4-1-2-4/h4H,1-3H2,(H2,8,10)(H,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDSLUUPKEQMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429201 |
Source
|
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876532-11-5 |
Source
|
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.